

Whitepaper: Industrial Production of Elaidic Acid via Hydrogenation

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Compound of Interest

Compound Name: **Elaidic Acid**

Cat. No.: **B191154**

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the industrial production of **elaidic acid**, the trans isomer of oleic acid. Historically significant in the food industry for its role in partially hydrogenated vegetable oils, **elaidic acid** is now primarily produced for research, pharmaceutical, and biochemical applications due to health concerns associated with trans fats. This document details the core chemical processes, experimental protocols for synthesis and purification, and quantitative data derived from laboratory and industrial-scale operations.

Introduction to Elaidic Acid

Elaidic acid (trans-9-octadecenoic acid) is a monounsaturated trans fatty acid with the chemical formula C₁₈H₃₄O₂.^{[1][2]} It is the trans isomer of the naturally occurring oleic acid.^{[2][3]} The primary source of **elaidic acid** on an industrial scale has been the partial hydrogenation of vegetable oils.^{[1][2][3]} This process was widely used to improve the shelf life, stability, and texture of food products like margarine, shortening, and baked goods.^[3] However, due to the adverse health effects associated with trans fats, its use in the food industry has significantly declined.^[3] Currently, high-purity **elaidic acid** is synthesized for various applications, including as a pharmaceutical solvent and a research compound in studies of cellular processes.^{[4][5]}

Core Production Methodology: Partial Hydrogenation

The industrial synthesis of **elaidic acid** is predominantly achieved through the catalytic hydrogenation of polyunsaturated vegetable oils.[\[1\]](#)[\[3\]](#) This process involves the addition of hydrogen across the double bonds of unsaturated fatty acids, leading to both saturation and the isomerization of cis double bonds to the more stable trans configuration.

Key Feedstocks:

- Soybean Oil
- Sunflower Oil
- Linseed Oil[\[6\]](#)
- Cottonseed Oil[\[6\]](#)
- Olive Oil

The starting material is typically a refined vegetable oil rich in oleic and linoleic acids.

Hydrogenation is a complex catalytic process. The selectivity of the reaction, which is crucial for maximizing the yield of **elaidic acid** while minimizing the production of fully saturated fatty acids like stearic acid, is influenced by several factors:

- Catalyst Type: Nickel-based catalysts are common in industrial applications.[\[1\]](#)[\[7\]](#) Palladium and platinum catalysts are also used, particularly when specific selectivities are desired.[\[6\]](#)
- Temperature: Higher temperatures generally favor the formation of trans isomers.[\[7\]](#)
- Hydrogen Pressure: Lower hydrogen pressure can increase selectivity towards monoenes and trans isomers.
- Agitation: Proper mixing is essential to ensure efficient contact between the oil, hydrogen gas, and catalyst.

Experimental Protocols

A common laboratory method for producing **elaidic acid** involves the isomerization of oleic acid using nitrogen oxides.

Procedure:

- A mixture of 9.6 g of oleic acid and a solution of 0.5 g of sodium nitrite in 2 ml of water is heated to 58-62°C on a water bath.[\[8\]](#)
- 5 ml of a 50/50 mixture of concentrated nitric acid and water is added to the heated mixture.[\[8\]](#)
- The mixture is stirred for 15 minutes and then allowed to stand for 1 hour.[\[8\]](#)
- The solidified fatty acid layer is dissolved in 200 ml of ether, washed to remove mineral acid, dried, and filtered.[\[8\]](#)
- The ether solution is chilled to -25°C for 30 minutes, and the resulting crystals of **elaidic acid** are collected by filtration.[\[8\]](#)

While specific proprietary details vary, a general protocol for industrial hydrogenation is as follows:

- Feedstock Preparation: Refined, bleached, and deodorized vegetable oil is dried under vacuum to remove moisture, which can poison the catalyst.[\[7\]](#)
- Reaction: The dry oil is heated to the reaction temperature (e.g., 140-200°C) in a stirred-tank reactor (autoclave).[\[7\]](#) A finely dispersed nickel catalyst is introduced.
- Hydrogenation: Pressurized hydrogen gas is sparged into the reactor. The reaction is monitored by measuring the refractive index or iodine value of the oil, which correlates with the degree of unsaturation.
- Catalyst Removal: Once the desired degree of hydrogenation is reached, the oil is cooled, and the nickel catalyst is removed by filtration.
- Purification: The partially hydrogenated oil, which contains a mixture of **elaidic acid**, oleic acid, stearic acid, and other fatty acids, undergoes further processing.

High-purity **elaidic acid** is typically obtained through fractional distillation or crystallization.

Crystallization Protocol:

- The fatty acid mixture is dissolved in a suitable solvent, such as acetone or a petroleum ether/ethanol mixture.[8][9]
- The solution is cooled to a specific temperature to induce the crystallization of the desired fatty acid. For instance, **elaidic acid** can be crystallized from an ether solution at -25°C.[8]
- The crystals are separated by filtration, washed, and dried. This process may be repeated to achieve higher purity.

Quantitative Data

The following tables summarize quantitative data from various studies on the hydrogenation of fatty acids.

Table 1: Catalyst Performance in Selective Hydrogenation

Catalyst	Substrate	Temperature (°C)	H2 Pressure (bar)	Key Finding
Pt on polyetherimide -membrane	Sunflower Oil	70	4.5	Produced 40% of the elaidic acid compared to a slurry reactor under similar conditions, with higher selectivity for cis -isomers.[6]
Pd/C	Sunflower Oil	Not specified	Not specified	Under ideal conditions, only a 4% increase in stearic acid (C18:0) was observed at a linoleic acid (C18:2) content of <5%. [6]

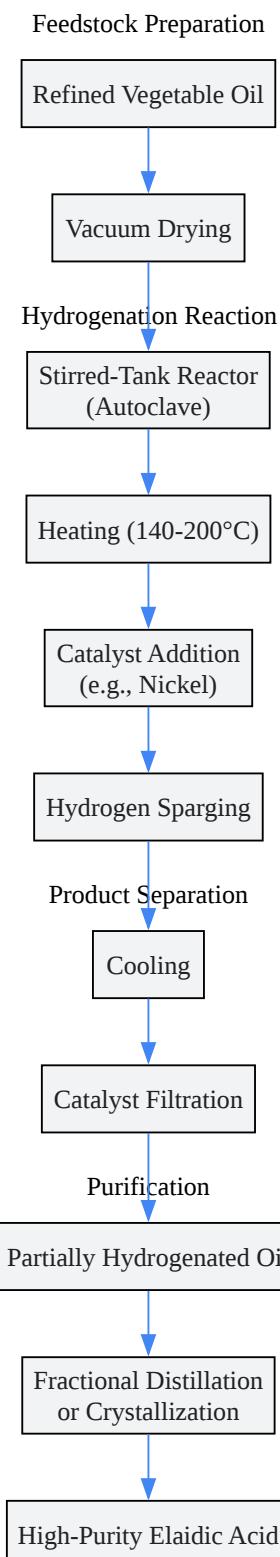
| Nickel | Linseed Oil | Room Temperature | 400 atm | Significant hydrogenation observed after 48 hours, though not selective for monounsaturated fatty acids.[10] |

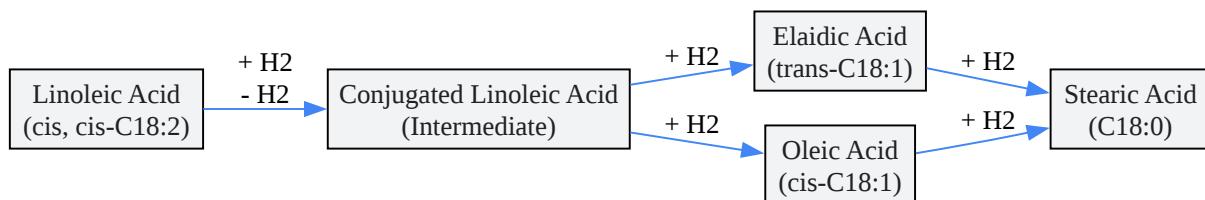
Table 2: Reaction Conditions for Fatty Acid Hydrogenation

Substrate	Catalyst	Temperature (°C)	H2 Pressure	Solvent	Reaction Time
Linseed Oil	Nickel (20 wt%)	Room Temperature	400 atm	Diethyl ether	48 hours[10]
Linolenic Acid	5wt% Pd/Al2O3	573K (oxidation), 473K (reduction)	Not specified	Anhydrous dodecane	Not specified[11]

| Acid Oils | Nickel | 280 | In situ H2 generation | Supercritical ethanol | Not specified[12] |

Process Visualization



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